MLH3 is classified under the MutL homologs, which are essential for DNA mismatch repair. It is specifically involved in the formation of meiotic crossovers, functioning alongside other proteins such as MLH1. This classification places MLH3 within a family of proteins that share structural and functional characteristics, primarily related to their roles in DNA repair mechanisms. The gene encoding MLH3 is located in the human genome and has been studied extensively in various organisms, including Arabidopsis thaliana and humans, due to its evolutionary conservation and importance in genetic stability .
The synthesis of MLH3 protein typically involves recombinant DNA technology. This process includes:
Technical details often include optimizing the conditions for maximum yield and activity of the protein, such as adjusting temperature, pH, and ionic strength during purification .
The MLH3 protein exhibits a characteristic structure typical of MutL homologs, including an ATPase domain that facilitates its function in DNA repair. Structural studies have revealed that MLH3 forms heterodimers with MLH1, contributing to its functional role in mismatch repair.
Data from crystallography studies have provided insights into the conformational changes that occur upon ATP binding, which are critical for its activity in forming complexes with other mismatch repair proteins .
MLH3 participates in several biochemical reactions essential for DNA mismatch repair:
Technical details involve understanding how these reactions are influenced by ATP hydrolysis and the specific binding interactions between MLH3 and other proteins involved in the mismatch repair pathway .
The mechanism of action of MLH3 involves several steps:
Data indicate that mutations or deficiencies in MLH3 can lead to increased mutation rates due to impaired mismatch repair capabilities .
Relevant analyses often include determining the stability of the protein under different pH and temperature conditions, which can affect its functional integrity during experiments .
MLH3 has several important applications in scientific research:
The MLH3 protein harbors evolutionarily conserved motifs critical for its dual roles in DNA mismatch repair (MMR) and meiotic recombination. The N-terminal ATP-binding domain (residues 50-300) belongs to the GHKL superfamily (gyrase, Hsp90, histidine kinase, MutL), characterized by a Bergerat fold. This domain binds ATP via a conserved phosphate-binding loop (P-loop) motif, GxGxGKS/T (residues 135-141 in the partial sequence). ATP hydrolysis induces conformational changes essential for MLH3’s transition from a DNA surveillance state to a repair-active complex [1] [5].
The C-terminal endonuclease domain contains the metal-binding motif DQHA(X)₂E(X)₄E (residues 521-530 in full-length MLH3). This motif coordinates a catalytic Mg²⁺ ion necessary for DNA cleavage activity. Structural studies confirm its positioning within a β-strand–α-helix–β-strand scaffold, enabling site-specific DNA nicking [5] [6]. Mutations within this motif (e.g., D523N or E529K) abolish endonuclease function without disrupting ATP binding or heterodimerization, highlighting its specificity [1] [4].
Table 1: Key Functional Domains in MLH3
Domain | Residues (Full-Length) | Conserved Motif | Functional Role |
---|---|---|---|
ATP-binding domain | 50-300 | GxGxGKS/T (P-loop) | ATP hydrolysis; conformational regulation |
Dimerization domain | 400-500 | Hydrophobic patches | MLH1 binding and heterocomplex stabilization |
Endonuclease domain | 500-1400 | DQHA(X)₂E(X)₄E | Metal-dependent DNA cleavage |
The MLH1-MLH3 heterodimer (MutLγ) forms through hydrophobic and electrostatic interactions between the C-terminal dimerization domains of both proteins. MLH1’s helix-loop-helix subdomain (residues 505-650) docks into a complementary groove in MLH3’s C-terminal domain (residues 450-500). This interaction stabilizes the complex and allosterically activates MLH3’s endonuclease function [6] [10].
Biophysical studies reveal that MLH1 binding induces a quaternary rearrangement in MLH3, exposing the DQHA(X)₂E(X)₄E motif to solvent and enabling DNA engagement. Disruption of this interface (e.g., via MLH3 truncation mutants) abolishes crossover formation in meiosis and impairs MMR in somatic cells, confirming its biological necessity [1] [6].
Table 2: Critical Residues at the MLH1-MLH3 Interface
MLH1 Residue | MLH3 Residue | Interaction Type | Functional Consequence of Disruption |
---|---|---|---|
Phe 632 | Leu 488 | Hydrophobic packing | Loss of heterodimer stability; ↓ endonuclease activity |
Arg 587 | Glu 469 | Salt bridge | Delayed JM resolution; ↑ noncrossover events |
Lys 621 | Asp 501 | Hydrogen bonding | Reduced DSB repair efficiency in somatic cells |
The DQHA(X)₂E(X)₄E motif (residues D523-Q-H-A-E529-E534-E535 in human MLH3) is the catalytic core for metal-dependent DNA cleavage. Structural analyses show that Asp523 and Glu529 chelate a Mg²⁺ ion, which polarizes a water molecule for nucleophilic attack on the DNA phosphodiester backbone. This results in single-strand nicks at Holliday junctions (HJs) or nicked DNA substrates [5] [6].
Mutagenesis studies demonstrate the motif’s indispensability:
Notably, the endonuclease activity is stimulated by Msh2-Msh3 in vitro. Msh2-Msh3 binding to DNA substrates enhances MLH1-MLH3’s cleavage efficiency by 8-fold, indicating cooperativity between MMR and recombination complexes [6] [10].
Table 3: Biochemical Impact of DQHA(X)₂E(X)₄E Mutations
Mutation | Catalytic Defect | Holliday Junction Resolution | HR Repair Frequency |
---|---|---|---|
Wild-type | None | Normal | 100% (reference) |
MLH3-D523N | Complete loss | ↓ 70% | ↓ 2.5-fold |
MLH3-E529K | Complete loss | ↓ 75% | ↓ 2.8-fold |
MLH3-D523N + PMS2-E705K | Severe loss | ↓ 90% | ↓ 3-fold |
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